molecular formula C10H13NOS B162601 S-Pyridin-2-yl 3-methylbutanethioate CAS No. 139007-44-6

S-Pyridin-2-yl 3-methylbutanethioate

Cat. No. B162601
M. Wt: 195.28 g/mol
InChI Key: QBCAXARDGCBUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Pyridin-2-yl 3-methylbutanethioate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a thioester derivative of pyridine and is commonly used as a reagent in organic synthesis.

Mechanism Of Action

The mechanism of action of S-Pyridin-2-yl 3-methylbutanethioate is not well understood. However, it is believed to act as a nucleophile in various reactions, particularly in the synthesis of thioesters. Additionally, S-Pyridin-2-yl 3-methylbutanethioate has been shown to form metal complexes, which may have unique properties and potential applications.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of S-Pyridin-2-yl 3-methylbutanethioate. However, it has been shown to be relatively non-toxic and is not considered to be a significant health hazard. It is important to note that S-Pyridin-2-yl 3-methylbutanethioate should be handled with care, as it has a strong odor and can cause irritation to the skin and eyes.

Advantages And Limitations For Lab Experiments

One of the main advantages of S-Pyridin-2-yl 3-methylbutanethioate is its versatility. It can be used as a reagent in various organic synthesis reactions and as a ligand in the synthesis of metal complexes. Additionally, it is relatively easy to synthesize and is not considered to be a significant health hazard.
One of the limitations of S-Pyridin-2-yl 3-methylbutanethioate is its limited solubility in water, which can make it challenging to work with in certain experiments. Additionally, there is limited information available on its mechanism of action and potential side effects, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on S-Pyridin-2-yl 3-methylbutanethioate. One area of interest is the synthesis of new metal complexes using S-Pyridin-2-yl 3-methylbutanethioate as a ligand. These complexes may have unique properties and potential applications in catalysis and material science.
Another area of interest is the development of new synthetic methods using S-Pyridin-2-yl 3-methylbutanethioate as a reagent. This may involve the use of alternative reaction conditions or the development of new reactions that can be catalyzed by S-Pyridin-2-yl 3-methylbutanethioate.
Finally, further research is needed to better understand the mechanism of action and potential side effects of S-Pyridin-2-yl 3-methylbutanethioate. This will be critical for the safe and effective use of this compound in scientific research.

Synthesis Methods

The synthesis of S-Pyridin-2-yl 3-methylbutanethioate involves the reaction between 3-methylbutanethiol and pyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields S-Pyridin-2-yl 3-methylbutanethioate as a yellowish liquid with a strong odor.

Scientific Research Applications

S-Pyridin-2-yl 3-methylbutanethioate has been widely used in scientific research, especially in the field of organic synthesis. It is commonly used as a reagent in the synthesis of various organic compounds, including peptides, esters, and amides. Additionally, S-Pyridin-2-yl 3-methylbutanethioate has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.

properties

IUPAC Name

S-pyridin-2-yl 3-methylbutanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-8(2)7-10(12)13-9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCAXARDGCBUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)SC1=CC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452561
Record name S-Pyridin-2-yl 3-methylbutanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Pyridin-2-yl 3-methylbutanethioate

CAS RN

139007-44-6
Record name S-Pyridin-2-yl 3-methylbutanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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